molecular formula C22H25N5O2S B11281012 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B11281012
M. Wt: 423.5 g/mol
InChI Key: PKWCAEIIZXVNRM-UHFFFAOYSA-N
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Description

3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of diazino-pyrimidinones This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, an ethylsulfanyl group, and a diazino-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with various reagents to introduce the oxoethyl and ethylsulfanyl groups, followed by cyclization to form the diazino-pyrimidinone core. The reaction conditions often involve the use of solvents such as xylene and bases like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted benzylpiperidine compounds. These products can be further utilized in various applications, including drug development and material science .

Mechanism of Action

The mechanism of action of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes involved in cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of a benzylpiperidine moiety and a diazino-pyrimidinone core, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-ethylsulfanylpyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C22H25N5O2S/c1-2-30-22-23-13-18-20(25-22)24-15-27(21(18)29)14-19(28)26-10-8-17(9-11-26)12-16-6-4-3-5-7-16/h3-7,13,15,17H,2,8-12,14H2,1H3

InChI Key

PKWCAEIIZXVNRM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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